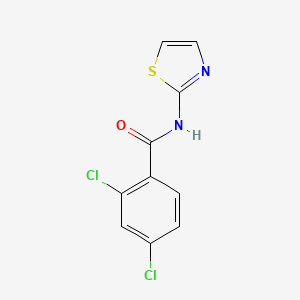

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-6-1-2-7(8(12)5-6)9(15)14-10-13-3-4-16-10/h1-5H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJWBXUICUJRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306743-47-5 | |

| Record name | 2,4-DICHLORO-N-(1,3-THIAZOL-2-YL)BENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound’s reactivity arises from its dichlorobenzamide core and thiazole ring. Key reaction pathways include:

-

Substitution Reactions :

The two chlorine atoms on the benzene ring can undergo nucleophilic aromatic substitution. These electron-deficient positions may react with nucleophiles (e.g., amines, thiols) under basic or acidic conditions. -

Amide Hydrolysis :

The amide group can undergo hydrolysis to yield carboxylic acids or their salts, depending on reaction conditions (e.g., acidic or basic media). -

Thiazole Ring Reactivity :

The thiazole ring may participate in coupling reactions (e.g., Suzuki-Miyaura) or undergo oxidation/reduction, altering its electronic properties. -

π-π and Hydrogen Bonding Interactions :

Intermolecular interactions, such as N–H⋯N hydrogen bonding and π-π stacking, influence its crystalline packing and solubility .

Structural and Crystallographic Data

Experimental data from X-ray crystallography reveals critical structural features influencing reactivity:

Key Observations :

-

The thiazole ring is significantly twisted relative to the amide group, reducing conjugation and potentially influencing reactivity.

-

π-π interactions between thiazole and phenyl rings stabilize the crystal lattice.

Reactivity Implications

The structural data informs potential reactivity:

-

Steric Hindrance : The twisted thiazole ring may hinder nucleophilic attack on the amide nitrogen.

-

Electronic Effects : Electron-withdrawing chlorine atoms activate the benzene ring for substitution reactions.

-

Intercrystalline Forces : Hydrogen bonding and π-π interactions suggest poor solubility in polar solvents.

Analytical and Functional Studies

While direct biological or catalytic data for this compound is sparse, related thiazole-benzamides exhibit:

-

Antimicrobial Activity : Likely due to thiazole’s ability to disrupt microbial enzymes.

-

Thermal Stability : Analytical techniques like TGA/DSC (mentioned in related compounds) could characterize degradation pathways.

References PubMed/PMC structural data; Evitachem synthesis and reactivity analogs.

Scientific Research Applications

Chemical Synthesis and Material Science

Building Block in Organic Synthesis:

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide serves as an essential building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties .

Material Development:

The compound is also utilized in the development of advanced materials due to its chemical stability and reactivity. Researchers are exploring its potential in creating novel polymers and composites that could be used in electronics and coatings .

Biological Applications

Antimicrobial Activity:

The compound has been extensively studied for its antimicrobial properties. Research indicates that it exhibits significant activity against a range of pathogens, including bacteria and fungi. For instance, in vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans . The mechanism involves the inhibition of microbial DNA replication and interference with essential metabolic pathways .

Anticancer Properties:

Recent investigations have highlighted the potential of this compound as an anticancer agent. The compound has been shown to disrupt cellular processes associated with cancer cell proliferation by targeting specific enzymes involved in DNA repair mechanisms . Molecular docking studies suggest that it interacts with key proteins in cancer cells, leading to apoptosis .

Anti-inflammatory Effects:

Studies have also explored the anti-inflammatory effects of this compound. It appears to modulate inflammatory pathways by inhibiting certain enzymes responsible for inflammation, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Herbicidal Potential:

There is growing interest in the use of this compound as a herbicide. Its efficacy against specific weed species has been documented, which could provide an environmentally friendly alternative to traditional herbicides . The compound's mode of action involves disrupting the growth processes of target plants without affecting crop species.

Case Studies

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to interact with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the compound’s antibacterial, antifungal, and anti-inflammatory effects . The exact pathways and molecular targets can vary depending on the specific biological context and the organism being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Benzamides

4-Methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Structure : Features a pyridine-substituted thiazole instead of chlorine atoms.

- Synthesis : Prepared via EDCI/HOBt-mediated coupling of p-toluic acid with a thiazole amine, yielding 83% .

- Activity: Not explicitly reported, but pyridine substitution may enhance solubility or target affinity compared to halogenated analogs.

3,4-Dichloro-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)benzamide

- Structure : Combines 3,4-dichlorobenzamide with a pyridyl-thiazole group.

- Properties : Molecular formula C₁₅H₉Cl₂N₃OS; InChIKey: TWTCHQYJJJJVLI-UHFFFAOYSA-N .

2-Chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide

Thiadiazole Derivatives

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

- Structure : Replaces thiazole with a 1,3,4-thiadiazole ring and adds a trichloroethyl group.

- Activity : Demonstrated potent DHFR inhibition (ΔG = −9.0 kcal/mol) via three hydrogen bonds with Asp21, Ser59, and Tyr22 in the active site .

- Comparison : Superior binding affinity to DHFR compared to simpler thiazole analogs, likely due to the thiadiazole’s electron-deficient nature and additional hydrogen-bonding sites .

3-Chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide

- Structure : Contains a 1,2,4-thiadiazole ring with a methyl-oxo substituent.

Substituted Benzamides with Varied Pharmacophores

N-(2-Aminoethyl)-2,4-dichloro-N-arylbenzamides

- Examples: Compounds 12–17 feature aminoethyl linkers and diverse aryl groups (e.g., 3,4-dichlorophenyl, 4-chloro-3-methoxyphenyl) .

- Synthesis Yields : Ranged from 54% to 98%, highlighting synthetic versatility .

- Significance: The aminoethyl moiety may enhance solubility or enable salt formation (e.g., hydrochloride salts) for improved bioavailability.

3,4-Dichloro-N-[1-(dimethylamino)cyclohexyl]methylbenzamide

- Structure : Cyclohexylmethyl group instead of thiazole.

- Activity: Identified as a euphoric non-fentanyl analog with CNS activity, underscoring the role of lipophilic substituents in blood-brain barrier penetration .

Comparative Data Table

Key Findings and Implications

- Structural Flexibility : Thiazole and thiadiazole rings confer distinct electronic and steric properties, influencing target binding (e.g., DHFR inhibition in thiadiazole derivatives ).

- Substituent Effects: Chlorine atoms enhance electrophilicity and binding to hydrophobic pockets, while pyridine or aminoethyl groups improve solubility or pharmacokinetics .

- Synthetic Accessibility: High yields (e.g., 84–98% ) for derivatives with trichloroethyl or aminoethyl groups suggest scalable routes for further optimization.

Biological Activity

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound belonging to the thiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention due to its potential applications in antimicrobial, antifungal, anti-inflammatory, and anticancer therapies. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a dichlorobenzamide structure with a thiazole ring that contributes to its pharmacological properties. The thiazole ring is recognized for its ability to interact with various biological targets through mechanisms such as hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi with promising results.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 31.25 |

| Escherichia coli | 15.62 | 62.50 |

| Candida albicans | 4.01 | 16.25 |

The compound demonstrates a broad spectrum of activity against both gram-positive and gram-negative bacteria as well as fungi, indicating its potential as an effective antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro assays. The compound has shown the ability to inhibit cancer cell proliferation by disrupting critical cellular processes.

Case Study: Inhibition of Cancer Cell Lines

A study assessed the effect of this compound on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | MCF-7 Viability (%) | HeLa Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 80 |

| 50 | 50 | 60 |

| 100 | 30 | 40 |

The IC50 values were determined to be approximately for MCF-7 and for HeLa cells, demonstrating substantial anticancer activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Notably, it inhibits enzymes associated with DNA replication and repair mechanisms crucial for cancer cell survival.

Enzyme Inhibition Studies

Molecular docking studies revealed that the compound binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in rapidly dividing cells:

| Interaction Type | Bond Length (Å) |

|---|---|

| Hydrogen Bond with Asp21 | 3.1 |

| Hydrogen Bond with Ser59 | 2.8 |

| Hydrogen Bond with Tyr22 | 3.2 |

These interactions suggest that the compound could serve as a lead for developing new DHFR inhibitors .

Comparative Analysis

To contextualize the activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 2,4-Dichloro-N-(4-cyanophenyl)benzamide | Moderate antibacterial activity |

| 4-Methyl-N-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide | Low antifungal activity |

| 2-Chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | Enhanced anticancer properties |

This comparison illustrates that while similar compounds exist, the unique structure of this compound contributes to its superior biological activity .

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves alkylation followed by acylation :

- Step 1 : Alkylation of 2-aminothiazole with a chloro-substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride) in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature .

- Step 2 : Purification via column chromatography (silica gel) or recrystallization from methanol to achieve >95% purity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) to minimize side products. Use Boc-protected intermediates to improve regioselectivity .

Q. How is the compound characterized using spectroscopic and chromatographic methods post-synthesis?

- 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons), δ 12.5 ppm (amide NH), and δ 2.3–2.7 ppm (thiazole protons) confirm the structure .

- ESI-MS : A molecular ion peak at m/z 273.13 [M+H]+ corresponds to the molecular formula C10H6Cl2N2OS .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase ensure purity >98% .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC values <10 μg/mL reported for thiazole derivatives) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases (e.g., Hec1/Nek2 pathway) at 1–50 μM concentrations .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50 calculations .

Advanced Research Questions

Q. What are the key considerations in designing X-ray crystallography experiments for determining its molecular structure?

- Crystal Growth : Use slow evaporation from methanol or ethanol to obtain colorless plates. Monitor crystal dimensions (0.3 × 0.2 × 0.1 mm optimal for data collection) .

- Data Collection : MoKα radiation (λ = 0.71073 Å) at 304 K. Refinement with SHELXL (R-factor <0.03) and validation using PLATON .

- Key Parameters : Monoclinic space group P21/c, unit cell dimensions a = 14.054 Å, b = 13.063 Å, c = 6.288 Å, β = 101.58° .

Q. How can computational modeling predict interactions with biological targets, and what parameters are critical?

- Docking Studies : Use AutoDock Vina with the compound’s 3D structure (PDB ID from crystallography) and target proteins (e.g., Trypanosoma brucei enzymes). Key parameters include:

- Binding Affinity : ΔG < −8 kcal/mol indicates strong binding .

- Hydrogen Bonding : Interaction with catalytic residues (e.g., His159 in Trypanosoma brucei) .

- MD Simulations : AMBER force fields to assess stability over 100 ns trajectories (RMSD <2.0 Å acceptable) .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies across different derivatives?

- Controlled Variables : Standardize assay conditions (e.g., pH, temperature) and cell lines to isolate structural effects .

- Electron-Withdrawing Groups : Compare derivatives with Cl (IC50 = 5 μM) vs. NO2 (IC50 = 12 μM) at position 4 to assess electronic effects on bioactivity .

- Crystallographic Overlays : Align structures with PyMOL to identify conformational differences impacting activity (e.g., dihedral angles between thiazole and benzamide moieties) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.